

An In-depth Technical Guide to Methyl 2-hydroxy-4-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 2-hydroxy-4-nitrobenzoate

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Introduction

Methyl 2-hydroxy-4-nitrobenzoate is an aromatic organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure, featuring a benzene ring substituted with a hydroxyl group, a nitro group, and a methyl ester, provides multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications, particularly in the context of pharmaceutical research and development. The IUPAC name for this compound is **Methyl 2-hydroxy-4-nitrobenzoate**.

Chemical and Physical Properties

Methyl 2-hydroxy-4-nitrobenzoate is a solid at room temperature. Its chemical structure and properties make it a useful building block in various synthetic endeavors. The key physical and chemical data for this compound are summarized below.

Property	Value	Source(s)
CAS Number	13684-28-1	[1]
Molecular Formula	C ₈ H ₇ NO ₅	[1]
Molecular Weight	197.145 g/mol	[1]
Density	1.4 ± 0.1 g/cm ³	[1]
Boiling Point	324.5 ± 32.0 °C at 760 mmHg	[1]
Flash Point	150.1 ± 25.1 °C	[1]
Exact Mass	197.032425	[1]
LogP	2.55	[1]
Vapor Pressure	0.0 ± 0.7 mmHg at 25°C	[1]
Index of Refraction	1.590	[1]

Experimental Protocols

The synthesis of **Methyl 2-hydroxy-4-nitrobenzoate** is typically achieved through the electrophilic aromatic substitution (nitration) of methyl 2-hydroxybenzoate (methyl salicylate). The hydroxyl group is an activating, ortho-, para-directing group, while the methoxycarbonyl group is a deactivating, meta-directing group. Therefore, the nitration of methyl salicylate yields a mixture of isomers, primarily the 3-nitro and 5-nitro derivatives. To obtain the 4-nitro isomer, a multi-step synthesis from a different starting material, such as 4-nitrosalicylic acid, is generally required.

Below is a representative experimental protocol for the esterification of 4-nitrosalicylic acid, a common method to produce **Methyl 2-hydroxy-4-nitrobenzoate**.

Synthesis of **Methyl 2-hydroxy-4-nitrobenzoate** via Esterification of 4-Nitrosalicylic Acid

This procedure is based on standard esterification methods for substituted benzoic acids.[\[2\]](#)

Materials:

- 4-Nitrosalicylic acid
- Anhydrous methanol (MeOH)
- Concentrated sulfuric acid (H₂SO₄)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Rotary evaporator
- Separatory funnel

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrosalicylic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Pour the reaction mixture into ice water.

- Extract the aqueous mixture with ethyl acetate.
- Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **Methyl 2-hydroxy-4-nitrobenzoate** can be further purified by recrystallization or column chromatography.

Applications in Drug Development and Research

Nitroaromatic compounds are significant in medicinal chemistry and serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals.^[3] While specific biological activities for **Methyl 2-hydroxy-4-nitrobenzoate** are not extensively documented, its precursor, 2-hydroxy-4-nitrobenzoic acid, is recognized as a key intermediate in the synthesis of various drugs.^[3]

Derivatives of nitrobenzoic acids have shown potential in several therapeutic areas:

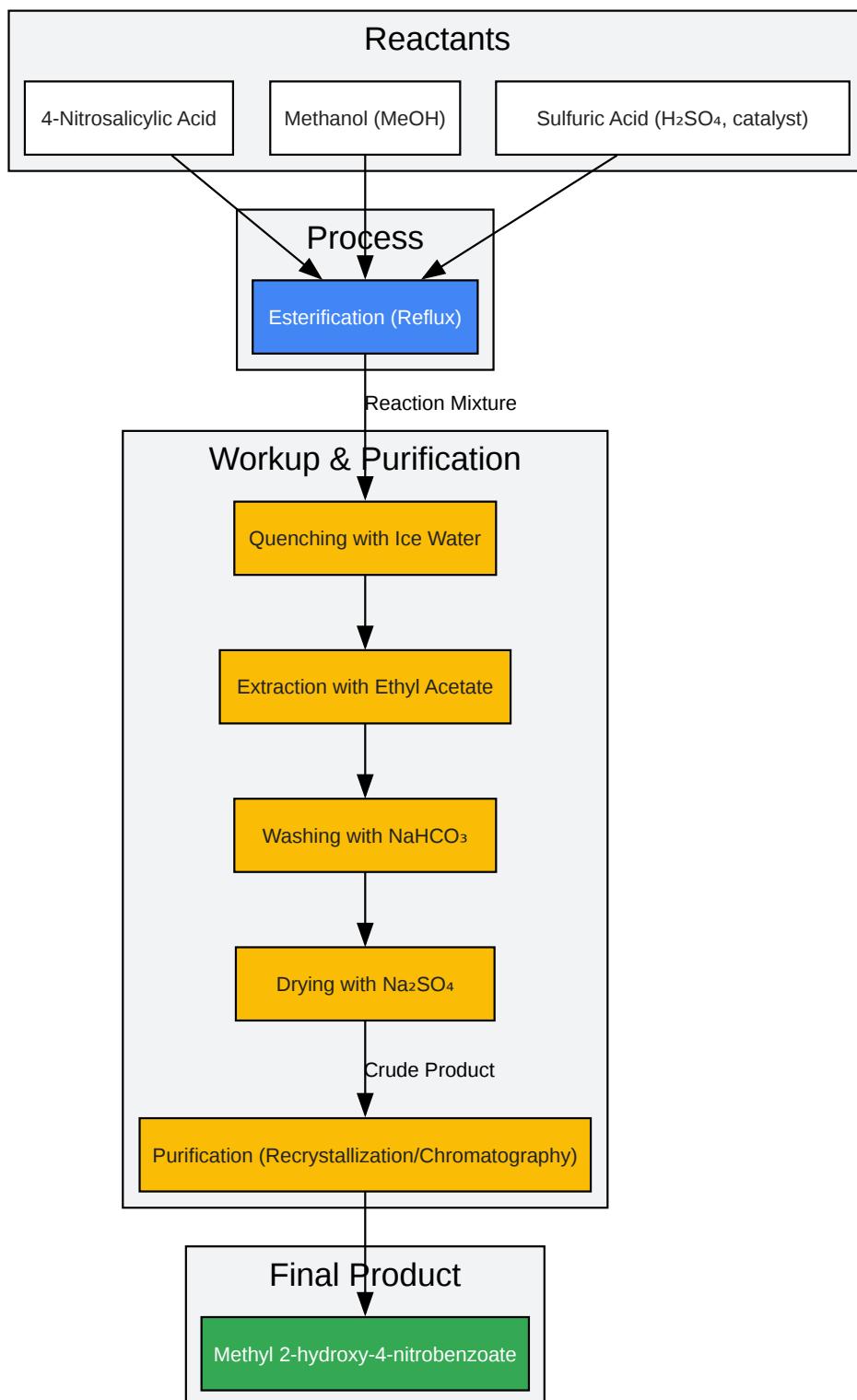
- Antifungal Agents: A study on 3-methyl-4-nitrobenzoate derivatives demonstrated their potential as antifungal agents against various *Candida* strains.^[4] This suggests that the nitrobenzoate scaffold can be a promising starting point for the development of new antifungal drugs.
- Intermediates for Complex Molecules: Compounds like 2-methyl-4-nitrobenzoic acid are crucial intermediates in the synthesis of drugs such as Tolvaptan, a V2 receptor antagonist.^[5] They also serve as building blocks for amino-1H-pyrazole amide derivatives, which have been investigated as Raf kinase inhibitors in cancer research.^[6]
- Antimicrobial and Cytotoxic Effects: Benzoate ester derivatives, in general, have been explored for a range of biological activities, including antimicrobial and cytotoxic effects.^[7] The presence of the nitro group can significantly influence the biological properties of these molecules.

Visualizations

Synthesis Workflow of Methyl 2-hydroxy-4-nitrobenzoate

The following diagram illustrates a common synthetic pathway to obtain **Methyl 2-hydroxy-4-nitrobenzoate**, starting from 4-nitrosalicylic acid.

Synthesis of Methyl 2-hydroxy-4-nitrobenzoate

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Caption: A flowchart illustrating the synthesis of **Methyl 2-hydroxy-4-nitrobenzoate**.

Conclusion

Methyl 2-hydroxy-4-nitrobenzoate is a valuable chemical intermediate with applications in the synthesis of potentially bioactive molecules. Its straightforward preparation from commercially available starting materials, combined with the reactivity of its functional groups, makes it an attractive building block for drug discovery and development programs. Further research into the biological activities of its derivatives could lead to the identification of novel therapeutic agents.

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